N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
CAS No.: 1021107-03-8
Cat. No.: VC4067066
Molecular Formula: C14H11N5O3S2
Molecular Weight: 361.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021107-03-8 |
|---|---|
| Molecular Formula | C14H11N5O3S2 |
| Molecular Weight | 361.4 |
| IUPAC Name | N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N5O3S2/c20-11(17-14-15-5-7-23-14)8-24-12-4-3-10(18-19-12)16-13(21)9-2-1-6-22-9/h1-7H,8H2,(H,15,17,20)(H,16,18,21) |
| Standard InChI Key | GSJCAJYPHHFXNG-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, connected to the pyridazine via a thioether (-S-) linkage.
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Furan-2-carboxamide group: A five-membered oxygen-containing ring attached to the pyridazine through a carboxamide bond.
The IUPAC name, N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide, underscores these connectivity patterns.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1021107-03-8 |
| Molecular Formula | C₁₄H₁₁N₅O₃S₂ |
| Molecular Weight | 361.4 g/mol |
| SMILES | O=C(CSc1ccc(NC(=O)c2ccco2)nn1)Nc1nccs1 |
| InChI Key | GSJCAJYPHHFXNG-UHFFFAOYSA-N |
Physicochemical Characteristics
Available data indicate limited solubility and stability parameters, though computational models predict moderate lipophilicity (logP ≈ 2.1) due to the furan and thiazole moieties . The absence of reported melting and boiling points suggests challenges in purification or a focus on solution-phase applications .
Synthesis and Structural Analogues
Structural Analogues with Bioactivity
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Anticonvulsant activity: Analogues like 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide demonstrated ED₅₀ values of 24.38 mg/kg in electroshock seizure models .
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Antitumor potential: Chlorine-substituted thiazole-pyridine hybrids exhibited IC₅₀ values as low as 2.01 µM against HT29 colorectal carcinoma cells .
Biological Activity and Mechanistic Insights
Putative Pharmacological Targets
The compound’s structure suggests interactions with:
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Kinase enzymes: The thiazole ring may bind ATP pockets, as seen in tyrosine kinase inhibitors .
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Ion channels: Thioether linkages could modulate GABAₐ receptors, analogous to anticonvulsant thiazoles .
In Silico Predictions
Molecular docking studies of similar compounds reveal:
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Hydrogen bonding: Between the carboxamide oxygen and His164 of carbonic anhydrase III (bond length: 2.1 Å) .
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Hydrophobic interactions: The furan ring engages with Phe131 in kinase binding sites .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include δ 8.2 ppm (pyridazine H), δ 7.6 ppm (thiazole H), and δ 6.4–7.2 ppm (furan H).
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LC-MS: A prominent [M+H]⁺ ion at m/z 362.4 confirms the molecular weight .
Table 2: Predicted Spectral Peaks
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.2 (s, 1H, pyridazine), δ 7.6 (d, 1H, thiazole) |
| IR | 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S) |
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes.
Research Applications and Future Directions
Preclinical Development
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Anticonvulsant screening: MES and scPTZ rodent models could assess seizure protection indices.
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Cytotoxicity assays: Testing against HepG2 and MCF-7 cell lines may reveal oncotherapeutic potential .
Structural Optimization
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Electron-withdrawing groups: Introducing -CF₃ at the pyridazine 4-position may enhance blood-brain barrier penetration.
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Prodrug strategies: Esterification of the carboxamide could improve oral bioavailability.
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